Azithromycin Impurity Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azithromycin Impurity Q is a chemical compound that is structurally related to azithromycin, a widely used macrolide antibiotic. This compound is often encountered during the synthesis and production of azithromycin and is used as a reference standard in pharmaceutical research to ensure the purity and quality of azithromycin formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azithromycin and its impurities, including Azithromycin Impurity Q, involves several steps. Azithromycin is derived from erythromycin through a series of chemical modifications. The synthetic route typically includes oximation, Beckmann rearrangement, deoxidization, and Eschweiler-Clarke methylation . Specific conditions such as temperature, pH, and the use of catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of azithromycin and its impurities involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for separation and purification. The process is optimized for yield and purity, ensuring that the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Azithromycin Impurity Q undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to control pH. Reaction conditions such as temperature, solvent, and time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Azithromycin Impurity Q is used in various scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for the development and validation of analytical methods to ensure the purity and quality of azithromycin formulations.
Quality Control: Employed in quality control laboratories to monitor the presence of impurities in azithromycin products.
Method Validation: Utilized in the validation of HPLC and other chromatographic methods for the analysis of azithromycin and its related compounds.
Mechanism of Action
azithromycin itself works by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting bacterial protein synthesis . This mechanism likely influences the behavior of its impurities, including Azithromycin Impurity Q.
Comparison with Similar Compounds
Azithromycin Impurity Q can be compared with other azithromycin impurities, such as:
Azithromycin Impurity A: 6-Demethylazithromycin.
Azithromycin Impurity F: A related compound with a similar structure.
Azithromycin Impurity J: 13-O-Decladinosylazithromycin.
These impurities share structural similarities with azithromycin but differ in specific functional groups and chemical properties. This compound is unique in its specific structural modifications and its role as a reference standard in pharmaceutical research .
Properties
Molecular Formula |
C44H75N3O15S |
---|---|
Molecular Weight |
918.1 g/mol |
IUPAC Name |
N-[4-[[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C44H75N3O15S/c1-14-33-44(11,54)37(50)27(6)47(12)22-23(2)20-42(9,53)39(25(4)36(26(5)40(52)60-33)61-34-21-43(10,57-13)38(51)28(7)59-34)62-41-35(49)32(19-24(3)58-41)46-63(55,56)31-17-15-30(16-18-31)45-29(8)48/h15-18,23-28,32-39,41,46,49-51,53-54H,14,19-22H2,1-13H3,(H,45,48)/t23-,24-,25+,26-,27-,28+,32+,33-,34+,35-,36+,37-,38+,39-,41?,42-,43-,44-/m1/s1 |
InChI Key |
DBZCHNDJNSRJPU-QIAYHHAGSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)OC3[C@@H]([C@H](C[C@H](O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.